molecular formula C12H18ClNO2 B3033931 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol CAS No. 1266695-99-1

2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol

Cat. No. B3033931
CAS RN: 1266695-99-1
M. Wt: 243.73
InChI Key: YFZYUTRLOMRWGU-UHFFFAOYSA-N
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Description

2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol, or 2-(3-chlorophenyl)-2-hydroxyethyl-2-methylpropan-1-ol (CHEMBL6720), is an organic compound with a variety of applications in scientific research. It is a colorless, water-soluble liquid with a melting point of -31.8 °C and a boiling point of 168.5 °C. CHEMBL6720 has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

GABAB Receptor Antagonism

2-Hydroxysaclofen, a chemical related to the compound , has been synthesized using methods involving radical additions to styrenes. It is a potent antagonist of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).

Antimalarial Activity

A study focused on the synthesis of various 2-amino-3-arylpropan-1-ols, closely related to the compound of interest. Some of these compounds demonstrated moderate antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

Antibacterial Applications

Compounds structurally similar to 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol were synthesized and evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh et al., 2009).

Low-Temperature Matrix Reactions

Reactions of hydroxyl radicals with alkenes, including molecules like 2-methylpropan-1-ol, were studied in low-temperature matrices. These reactions are significant for understanding the chemical behavior of similar compounds under specific conditions (Feltham et al., 2000).

Asymmetric Synthesis

Chirally modified borohydrides were used for the enantio-selective reduction of ketones and oxime ethers, employing derivatives of 2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol, indicating potential applications in asymmetric synthesis and chirality studies (Itsuno et al., 1985).

Solution Viscosity Studies

Studies on the viscosities of binary and ternary aqueous solutions of compounds such as 2-amino-2-methylpropan-1-ol provide insights into the solution properties of related compounds, which can have various practical applications (Chenlo et al., 2002).

properties

IUPAC Name

2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,8-15)14-7-11(16)9-4-3-5-10(13)6-9/h3-6,11,14-16H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZYUTRLOMRWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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